molecular formula C17H18N6O B5548198 N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide

N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide

Cat. No. B5548198
M. Wt: 322.4 g/mol
InChI Key: CIWWBFGWLGWMOB-UHFFFAOYSA-N
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Description

The compound is part of a broader class of compounds that involve imidazole and pyrimidine rings, which are common in various pharmacologically active molecules. These structures are frequently explored for their diverse biological activities and their potential as therapeutic agents.

Synthesis Analysis

The synthesis of compounds similar to "N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide" often involves multi-step reactions, starting from aminopyridines or aminobenzimidazoles, followed by tosylation and treatment with acetamides. A key step in the synthesis is the use of Horner−Emmons reagents for the incorporation of vinylcarboxamide groups, ensuring stereospecific reactions towards the desired isomers (Hamdouchi et al., 1999).

Molecular Structure Analysis

The molecular structure of such compounds features a complex arrangement of rings, where the imidazole and pyrimidine moieties play a central role. The structural analysis often includes X-ray crystallography to determine the precise arrangement of atoms and to understand the stereochemistry involved.

Chemical Reactions and Properties

Compounds with imidazole and pyrimidine rings engage in a variety of chemical reactions, including halogen-metal exchange and subsequent treatments to introduce different substituents. These reactions are essential for modifying the compound's biological activity and solubility (Hamdouchi et al., 1999).

Scientific Research Applications

Antiviral Activity

A series of compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide were designed and synthesized for testing as antirhinovirus agents. These compounds, including 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, showed strong antirhinovirus activity without apparent cellular toxicity. The chemistry and biological evaluation of these compounds highlight their potential as antiviral agents (Hamdouchi et al., 1999).

DNA Binding and Gene Expression Control

Pyrrole–imidazole (Py–Im) hairpin polyamides, which include similar structural elements to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide, are capable of disrupting protein–DNA interactions and modulating gene expression in living cells. These compounds have been optimized to enhance cellular uptake and biological activity, demonstrating their potential as molecular probes or therapeutic agents (Meier et al., 2012).

Antibacterial Applications

Compounds structurally related to N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide, specifically pyrazolo[3,4-d]pyrimidine derivatives, have shown significant antibacterial activity. The synthesis of these compounds and their characterization suggests their potential in antibacterial applications (Rahmouni et al., 2014).

Antiprotozoal Drugs

A series of quaternary 2-phenylimidazo[1,2-a]pyridinium salts, related to the compound , were evaluated for antiparasitic activity. These compounds demonstrated potent activity against Trypanosoma rhodesiense, indicating their potential as antiprotozoal drugs (Sundberg et al., 1990).

Mechanism of Action

While the specific mechanism of action for “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide” is not mentioned in the search results, imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .

properties

IUPAC Name

N-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-12(2)17(24)22-14-5-3-13(4-6-14)21-15-9-16(20-10-19-15)23-8-7-18-11-23/h3-12H,1-2H3,(H,22,24)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWWBFGWLGWMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NC2=CC(=NC=N2)N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)isobutyramide

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